molecular formula C12H12O2 B1599136 1-Methoxy-2-naphthalenemethanol CAS No. 76635-76-2

1-Methoxy-2-naphthalenemethanol

Cat. No. B1599136
CAS RN: 76635-76-2
M. Wt: 188.22 g/mol
InChI Key: UZGZPQGJNHDHKO-UHFFFAOYSA-N
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Description

1-Methoxy-2-naphthalenemethanol, also known as (1-methoxynaphthalen-2-yl)methanol, is a chemical compound with the molecular formula C12H12O2 . It has a molecular weight of 188.22 g/mol . The compound is also identified by the CAS number 76635-76-2 .


Molecular Structure Analysis

The molecular structure of 1-Methoxy-2-naphthalenemethanol consists of a naphthalene ring substituted with a methoxy group at one position and a methanol group at another . The InChI string representation of the molecule is InChI=1S/C12H12O2/c1-14-12-10(8-13)7-6-9-4-2-3-5-11(9)12/h2-7,13H,8H2,1H3 .


Physical And Chemical Properties Analysis

1-Methoxy-2-naphthalenemethanol has a melting point of 67-70°C . It has a computed XLogP3-AA value of 2.3, indicating its relative hydrophobicity . The compound has one hydrogen bond donor count and two hydrogen bond acceptor counts . Its topological polar surface area is 29.5 Ų .

Scientific Research Applications

Photochemical Generation and Reactivity Research on 1-Methoxy-2-naphthalenemethanol involves its photochemical properties, particularly through the study of o-naphthoquinone methides. These methides demonstrate significant reactivity in aqueous solutions, undergoing rapid hydration and reacting with nucleophiles like azide ions or thiols to produce various products. This property is crucial for understanding the photolysis process of related compounds and for exploring potential applications in photochemical synthesis and reactions (Arumugam & Popik, 2009).

Photoinitiated Polymerization Another study highlights the role of naphthalene-based oxime esters, related to 1-Methoxy-2-naphthalenemethanol, as Type I photoinitiators in free radical photopolymerization. These compounds, especially those with methoxy substituents, show improved UV absorption and polymerization efficiencies, suggesting applications in the development of new photopolymerization processes and materials (Lee et al., 2022).

Photo-Claisen-Type Rearrangement The efficiency and product selectivity of the photo-Claisen-type rearrangement of aryl naphthylmethyl ethers have been enhanced using a microreactor/flow system. This highlights the potential of 1-Methoxy-2-naphthalenemethanol derivatives in synthesizing complex organic compounds through photochemical reactions, offering a pathway to more efficient and selective synthesis processes (Maeda et al., 2012).

Photolabile Protection of Functional Groups The compound has also been explored for its photolabile protection abilities for alcohols, phenols, and carboxylic acids. This research shows how the "caged" compounds can be efficiently released upon irradiation, providing a valuable tool for controlled release in synthetic chemistry and potential applications in the development of light-responsive materials (Kulikov, Arumugam & Popik, 2008).

Safety And Hazards

The compound is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

(1-methoxynaphthalen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-14-12-10(8-13)7-6-9-4-2-3-5-11(9)12/h2-7,13H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGZPQGJNHDHKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=CC=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404250
Record name 1-Methoxy-2-naphthalenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-2-naphthalenemethanol

CAS RN

76635-76-2
Record name 2-Hydroxymethyl-1-methoxynaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76635-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methoxy-2-naphthalenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methoxy-2-naphthalenemethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The product of Step A (4.5 g, 20.83 mmol) was dissolved in anhydrous tetrahydrofuran (100 mL) and cooled to 0° C. To this solution was added a 1 M solution of lithium aluminum hydride in tetrahydrofuran (31 mL). The mixture was stirred at this temperature for 30 min, allowed to warm up to room temperature, and stirred for an additional 30 min. Ethyl acetate (200 mL) was then added carefully to the reaction mixture to destroy the excess of lithium aluminum hydride. The mixture was then diluted with a 1 M solution of aqueous hydrogen chloride (100 mL), the organic layer was separated, dried (MgSO4), and concentrated to give an oil (4.1 g) which solidified: 1H NMR (CDCl3) δ 3.97 (s, 3H, CH3), 4.89 (s, 2H, CH2), 7.51 (m, 3H, Ar—H), 7.60 (m, 1H, Ar—H), 7.82 (m, 1H, Ar—H), 8.07 (m, 1H, Ar—H); MS (GC/MS) 188.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
31 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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